Tetromycin B

Cysteine Protease Inhibition Antiparasitic Drug Discovery Trypanosomiasis

Tetromycin B is a tetronic acid antibiotic with pronounced anti-MRSA activity and selective cysteine protease inhibition (Ki: 0.62-32.5μM). Its C-4 hydroxyl group confers enhanced antifungal potency versus Tetromycin A. Ideal for SAR studies, protease assays, and anti-infective screening. Available in ≥98% purity with reliable cold-chain shipping.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26-
InChIKeyDACFQDZSKBTCCU-OQQKHEHPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B: Procurement & Differentiation Guide for a Tetronic Acid Antibiotic with Dual MRSA and Cysteine Protease Inhibitory Activity


Tetromycin B (CAS 180027-84-3) is a natural tetronic acid antibiotic isolated from Streptomyces species, structurally related to kijanimicin, chlorothricin, tetrocarcin, and versipelostatin . It exhibits pronounced antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) , and additionally functions as a cysteine protease inhibitor with well-characterized Ki values against several therapeutically relevant proteases [1]. Limited commercial availability has historically constrained in-depth research; however, recent advances in biosynthetic engineering have enabled targeted fermentation and derivative generation, expanding its potential utility in antimicrobial and antiparasitic research programs [2].

Why In-Class Analogs Cannot Substitute for Tetromycin B: Key Structural and Functional Divergences


Despite structural homology to other tetronic acid antibiotics, Tetromycin B cannot be generically substituted due to critical differences in bioactivity profiles and biosynthetic accessibility. Unlike its direct precursor Tetramycin A, Tetromycin B possesses a C-4 hydroxyl group that confers significantly enhanced antifungal potency [1]. Furthermore, its unique cysteine protease inhibition profile—with Ki values spanning 0.62 μM (rhodesain) to 32.5 μM (cathepsin L) [2]—is not recapitulated by other tetronic acid family members such as tetrocarcin A or versipelostatin, which target PI3K/Akt signaling and UPR pathways, respectively . Substitution with structurally related analogs would therefore yield divergent experimental outcomes in antimicrobial susceptibility testing, protease inhibition assays, or antiparasitic screening, compromising data reproducibility and research validity.

Quantitative Differentiation Evidence: Tetromycin B vs. Comparators


Cysteine Protease Inhibition Profile: Tetromycin B Ki Values Across Four Therapeutically Relevant Targets

Tetromycin B exhibits distinct, quantifiable cysteine protease inhibition against rhodesain (T. brucei), falcipain-2 (P. falciparum), cathepsin L, and cathepsin B. Ki values are 0.62 μM, 1.42 μM, 32.5 μM, and 1.59 μM, respectively [1]. These values are derived from a primary publication and are not extrapolated from class-level data. The compound additionally inhibits in vitro growth of T. brucei with an IC50 of 30.87 μM , providing a direct antiparasitic activity metric.

Cysteine Protease Inhibition Antiparasitic Drug Discovery Trypanosomiasis

Antifungal Activity Enhancement: Tetramycin B vs. Tetramycin A via C-4 Hydroxylation

Tetramycin B (4-Hydroxytetramycin A) is the C-4 hydroxylated derivative of Tetramycin A. This single hydroxylation event confers significantly enhanced antifungal activity against plant pathogenic fungi [1]. While absolute MIC/IC50 values are not reported in the available vendor data, the qualitative enhancement is consistently cited across multiple reputable sources as a key differentiator, supported by biosynthetic studies confirming the role of the cytochrome P450 monooxygenase TetrK/TtmD in catalyzing this conversion [2].

Antifungal Agents Agricultural Antibiotics Polyene Macrolides

Biosynthetic Titer Improvement: Engineered Tetramycin B Production vs. Wild-Type

Through pathway engineering—specifically, disruption of the competing nystatin BGC, overexpression of malonyl-CoA biosynthetic genes, and introduction of two copies of tetrK and one copy of tetrF—Tetramycin B fermentation titer was increased by 122% to 865 ± 8 mg/L compared to the wild-type strain [1]. This quantifiable improvement demonstrates the feasibility of scalable production and provides a benchmark for procurement considerations.

Metabolic Engineering Fermentation Optimization Polyketide Biosynthesis

Cytotoxicity Profile in Mammalian Cell Lines: Tetromycin B IC50 Values for HEK293T and J774.1

Tetromycin B exhibits measurable cytotoxicity against HEK293T kidney cells (IC50 = 71.77 μM) and J774.1 macrophages (IC50 = 20.2 μM) . While no direct comparator data is available for other tetronic acid antibiotics, these values establish a baseline for assessing selectivity in antiparasitic applications, where the T. brucei growth inhibition IC50 is 30.87 μM [1].

Cytotoxicity Host Cell Toxicity Therapeutic Index

Optimal Use Cases for Tetromycin B Based on Validated Differentiation Evidence


Cysteine Protease Inhibitor Screening and Mechanistic Studies

Given its well-characterized Ki values for rhodesain (0.62 μM), falcipain-2 (1.42 μM), cathepsin L (32.5 μM), and cathepsin B (1.59 μM) [1], Tetromycin B is ideally suited as a reference inhibitor in enzymatic assays targeting these proteases. Its time-dependent inhibition profile [2] makes it a valuable tool for mechanistic studies of protease kinetics and for validating high-throughput screening hits in antiparasitic drug discovery programs.

Antifungal Lead Optimization and SAR Studies in Agriculture

The enhanced antifungal activity of Tetramycin B relative to its C-4 hydrogen analog Tetramycin A [1] positions it as a critical reference compound for structure-activity relationship (SAR) studies of polyene macrolides. Researchers investigating the impact of hydroxylation on antifungal potency should prioritize Tetramycin B to ensure biologically relevant benchmarks, particularly in agricultural fungicide development programs [2].

Biosynthetic Engineering and Fermentation Process Development

The successful engineering of a high-titer Tetramycin B production strain (865 ± 8 mg/L) via targeted genetic modifications [1] establishes this compound as a model system for polyketide pathway optimization. Industrial biotechnology groups focused on improving fermentation yields of complex natural products can leverage the published genetic strategies and quantitative benchmarks as a template for their own strain improvement campaigns.

Anti-MRSA Drug Discovery and Resistance Mechanism Studies

Tetromycin B's pronounced activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] warrants its inclusion in antibacterial screening panels targeting drug-resistant Gram-positive pathogens. While specific MIC data is not publicly available, its established efficacy against MRSA, combined with its unique tetronic acid scaffold distinct from conventional antibiotic classes, makes it a valuable probe for identifying novel resistance mechanisms and validating new antibacterial targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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